(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
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Overview
Description
Ganolactone B is a lanostane-type triterpene compound isolated from the fruiting bodies of the fungus Ganoderma sinense . This compound is part of a larger group of highly oxygenated lanostane-type triterpenoids that have been extensively studied for their bioactive properties . Ganoderma sinense, along with other species of Ganoderma, has been used in traditional Chinese, Japanese, and Korean medicine for centuries due to its various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganolactone B is typically isolated from the fruiting bodies of Ganoderma sinense through a series of extraction and chromatographic techniques . The dried fruiting bodies are soaked in acetone at room temperature to obtain an extract, which is then suspended in water and partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol . The chloroform layer is further chromatographed on silica gel to separate it into fractions, from which Ganolactone B is isolated .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for Ganolactone B. The compound is primarily obtained through laboratory-scale extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: Ganolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Ganolactone B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of Ganolactone B .
Scientific Research Applications
Ganolactone B has a wide range of scientific research applications due to its bioactive properties :
Chemistry: It is used as a reference compound in the study of lanostane-type triterpenoids.
Biology: Ganolactone B is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating chronic diseases such as cancer, diabetes, and liver disorders.
Industry: Ganolactone B is used in the development of pharmaceuticals, cosmetics, and health products.
Mechanism of Action
The mechanism of action of Ganolactone B involves its interaction with various molecular targets and pathways . It is believed to exert its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . Specific molecular targets include enzymes and receptors that play key roles in these pathways .
Comparison with Similar Compounds
- Ganoderiol A triacetate
- Ganoderiol A
- Ganodermatriol
- Ganodermanontriol
- Dehydrolucidenic acid
- Ganoderic acid D
- Ganoderic acid A
Comparison: Ganolactone B is unique among these compounds due to its specific structure, which includes a 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone configuration . This unique structure contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
Molecular Formula |
C27H38O6 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26+,27-/m0/s1 |
InChI Key |
FXUVJKGSDBTXTJ-GACXBPKFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4[C@]5(CCC(=O)O5)C)C)C)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |
Origin of Product |
United States |
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